molecular formula C7H5ClN2O B1422057 5-Chloro-1,2-benzoxazol-3-amine CAS No. 73498-24-5

5-Chloro-1,2-benzoxazol-3-amine

Cat. No. B1422057
CAS RN: 73498-24-5
M. Wt: 168.58 g/mol
InChI Key: TVQGEMZMXVGMCR-UHFFFAOYSA-N
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Description

5-Chloro-1,2-benzoxazol-3-amine is a chemical compound with the CAS Number: 73498-24-5. It has a molecular weight of 168.58 and its IUPAC name is 5-chloro-1,2-benzisoxazol-3-amine . It is a powder at room temperature .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using various methods. One approach involves using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .


Chemical Reactions Analysis

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

5-Chloro-1,2-benzoxazol-3-amine is a powder at room temperature with a melting point of 142-147 degrees Celsius .

Scientific Research Applications

Structural Analysis and Coordination Compounds

5-Chloro-1,2-benzoxazol-3-amine has been utilized in the synthesis of coordination compounds and structural analysis. A study by (Téllez et al., 2013) synthesized a novel compound using 5-Chloro-1,2-benzoxazol-3-amine, leading to the development of coordination compounds with metals like cobalt and nickel. This research highlights its potential in creating new materials with specific properties.

Synthesis of Anticancer Agents

In the field of medicinal chemistry, 5-Chloro-1,2-benzoxazol-3-amine derivatives have shown potential as anticancer agents. (Murty et al., 2011) synthesized a series of benzoxazole and benzoxazolone derivatives, including those derived from 5-Chloro-1,2-benzoxazol-3-amine, and evaluated their cytotoxic activity against human cancer cell lines.

Antimicrobial Properties

The compound has also been used in synthesizing derivatives with antimicrobial properties. (Murty et al., 2011) described the synthesis of cyclic amine-containing benzoxazoles, including derivatives of 5-Chloro-1,2-benzoxazol-3-amine, and their evaluation for antibacterial and antifungal activity.

Heterocyclic Systems Synthesis

In another study, 5-Chloro-1,2-benzoxazol-3-amine was used in the synthesis of novel heterocyclic systems. (Ibrahim et al., 2022) utilized a derivative of this compound to construct a variety of heterocyclic systems, contributing to the field of organic synthesis and potentially leading to new therapeutic agents.

Synthesis of 2-Aminated Benzoxazoles

The utility of 5-Chloro-1,2-benzoxazol-3-amine in synthesizing biologically active 2-aminated benzoxazoles has been demonstrated. (Stewart et al., 2009) described a high-yielding chlorination-amination procedure to generate these compounds, which are of interest in biological and pharmacological research.

Safety And Hazards

The safety information available indicates that 5-Chloro-1,2-benzoxazol-3-amine may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for 5-Chloro-1,2-benzoxazol-3-amine are not mentioned, benzoxazole derivatives have been extensively used in drug discovery, indicating potential for future research in this area .

properties

IUPAC Name

5-chloro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQGEMZMXVGMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680538
Record name 5-Chloro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2-benzoxazol-3-amine

CAS RN

73498-24-5
Record name 5-Chloro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2-benzoxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Focken, S Chowdhury, A Zenova… - Journal of medicinal …, 2018 - ACS Publications
The sodium channel Na V 1.7 has emerged as a promising target for the treatment of pain based on strong genetic validation of its role in nociception. In recent years, a number of aryl …
Number of citations: 31 pubs.acs.org

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